molecular formula C10H22N2O2 B13807179 N-Nitrobis(3-methylbutyl)amine

N-Nitrobis(3-methylbutyl)amine

Cat. No.: B13807179
M. Wt: 202.29 g/mol
InChI Key: QSWRAWDKYPZPPK-UHFFFAOYSA-N
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Description

N-Nitrobis(3-methylbutyl)amine is an organic compound with the molecular formula C10H22N2O2 It is a nitrosamine derivative, characterized by the presence of a nitroso group attached to a secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrobis(3-methylbutyl)amine can be synthesized through the nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions . This method is advantageous as it avoids the use of metals and acids, making the process more environmentally friendly. The reaction typically involves the use of tert-butyl nitrite as the nitrosating agent, which reacts with the secondary amine to form the desired nitrosamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale nitrosation of secondary amines using efficient and cost-effective nitrosating agents. The process is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Nitrobis(3-methylbutyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield nitro compounds, while reduction reactions yield secondary amines.

Scientific Research Applications

N-Nitrobis(3-methylbutyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Nitrobis(3-methylbutyl)amine involves the interaction of the nitroso group with molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the nature of the interacting biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Nitrobis(3-methylbutyl)amine include other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share the nitroso functional group but differ in their alkyl substituents.

Uniqueness

This compound is unique due to its specific alkyl substituents, which influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other nitrosamines may not be suitable .

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

N,N-bis(3-methylbutyl)nitramide

InChI

InChI=1S/C10H22N2O2/c1-9(2)5-7-11(12(13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

QSWRAWDKYPZPPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(CCC(C)C)[N+](=O)[O-]

Origin of Product

United States

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